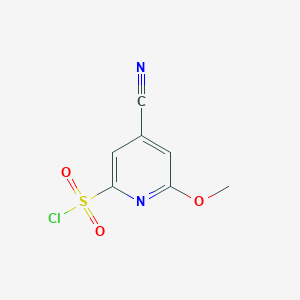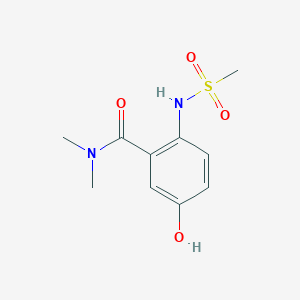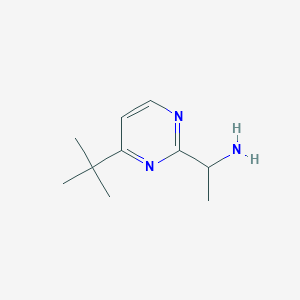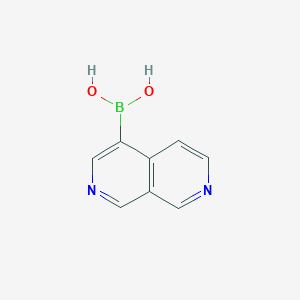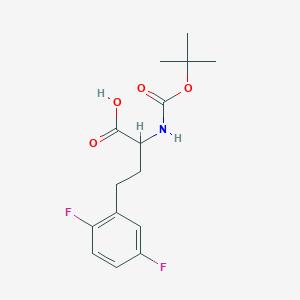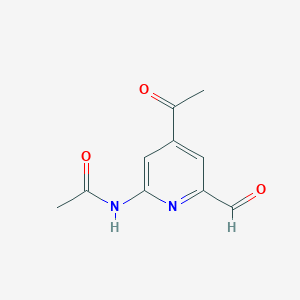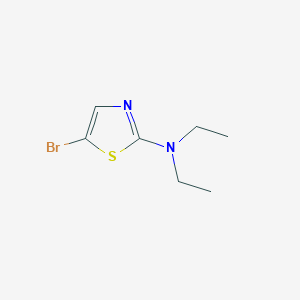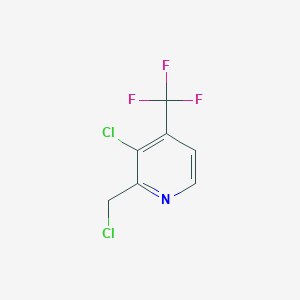
3-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the pyridine family. Pyridines are aromatic heterocyclic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of chlorine and trifluoromethyl groups, which impart unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves the chlorination of 2-(chloromethyl)-4-(trifluoromethyl)pyridine. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
化学反応の分析
Types of Reactions
3-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
科学的研究の応用
3-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 3-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and lead to the observed effects.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C7H4Cl2F3N |
|---|---|
分子量 |
230.01 g/mol |
IUPAC名 |
3-chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-5-6(9)4(1-2-13-5)7(10,11)12/h1-2H,3H2 |
InChIキー |
ZRHRAVDSSRKJTA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


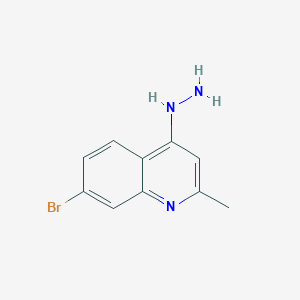


![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
